molecular formula C20H20ClNO4S B11411414 N-(4-Chlorophenyl)-N-(1,1-dioxido-2,3-dihydro-3-thiophenyl)-4-isopropoxybenzamide

N-(4-Chlorophenyl)-N-(1,1-dioxido-2,3-dihydro-3-thiophenyl)-4-isopropoxybenzamide

Cat. No.: B11411414
M. Wt: 405.9 g/mol
InChI Key: YQZQGBVBYMCYDX-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)-N-(1,1-dioxido-2,3-dihydro-3-thiophenyl)-4-isopropoxybenzamide is a synthetic organic compound It is characterized by the presence of a chlorophenyl group, a dioxido-dihydro-thiophenyl group, and an isopropoxybenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chlorophenyl)-N-(1,1-dioxido-2,3-dihydro-3-thiophenyl)-4-isopropoxybenzamide typically involves multi-step organic reactions. The starting materials might include 4-chloroaniline, 2,3-dihydrothiophene-1,1-dioxide, and 4-isopropoxybenzoic acid. The synthesis could involve steps such as:

    Nitration: Introduction of a nitro group to the benzene ring.

    Reduction: Conversion of the nitro group to an amine.

    Acylation: Formation of an amide bond between the amine and carboxylic acid.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-Chlorophenyl)-N-(1,1-dioxido-2,3-dihydro-3-thiophenyl)-4-isopropoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be further oxidized.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Nucleophiles such as amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfone derivatives, while substitution could introduce various functional groups onto the phenyl ring.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying biological pathways or as a probe in biochemical assays.

    Medicine: Possible applications in drug development or as a therapeutic agent.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of N-(4-Chlorophenyl)-N-(1,1-dioxido-2,3-dihydro-3-thiophenyl)-4-isopropoxybenzamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Chlorophenyl)-N-(2,3-dihydro-3-thiophenyl)-4-isopropoxybenzamide: Lacks the dioxido group.

    N-(4-Chlorophenyl)-N-(1,1-dioxido-2,3-dihydro-3-thiophenyl)-4-methoxybenzamide: Has a methoxy group instead of an isopropoxy group.

Uniqueness

N-(4-Chlorophenyl)-N-(1,1-dioxido-2,3-dihydro-3-thiophenyl)-4-isopropoxybenzamide is unique due to the combination of its functional groups, which may confer specific chemical reactivity and biological activity not seen in similar compounds.

Properties

Molecular Formula

C20H20ClNO4S

Molecular Weight

405.9 g/mol

IUPAC Name

N-(4-chlorophenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-4-propan-2-yloxybenzamide

InChI

InChI=1S/C20H20ClNO4S/c1-14(2)26-19-9-3-15(4-10-19)20(23)22(17-7-5-16(21)6-8-17)18-11-12-27(24,25)13-18/h3-12,14,18H,13H2,1-2H3

InChI Key

YQZQGBVBYMCYDX-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)N(C2CS(=O)(=O)C=C2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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